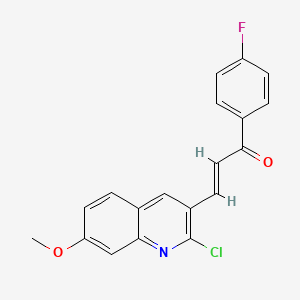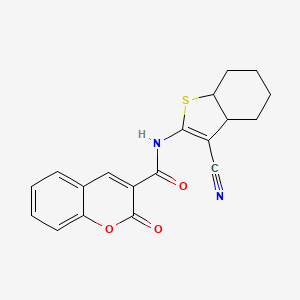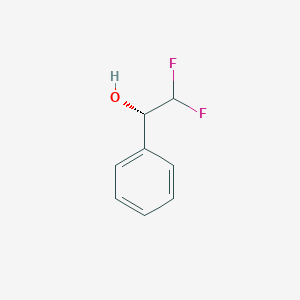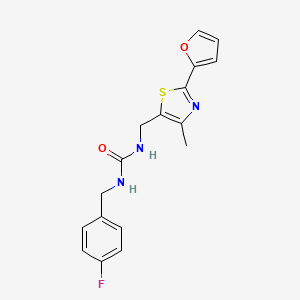
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a furan ring, and a thiazole moiety, making it a versatile molecule for diverse applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The preparation begins with the formation of the thiazole ring, followed by the introduction of the furan ring and the fluorobenzyl group. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Furan Ring: The furan ring is often introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the thiazole-furan intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can be compared with similar compounds such as:
1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(4-Fluorobenzyl)-3-((2-(thiophen-2-yl)-4-methylthiazol-5-yl)methyl)urea: Similar structure but with a thiophene ring instead of a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-11-15(24-16(21-11)14-3-2-8-23-14)10-20-17(22)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCKJSNLFENRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
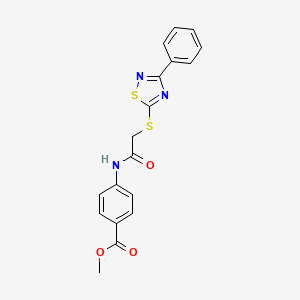


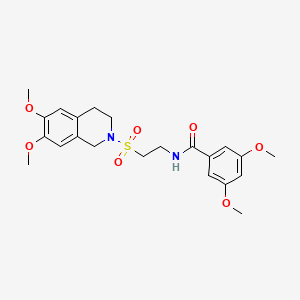
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)
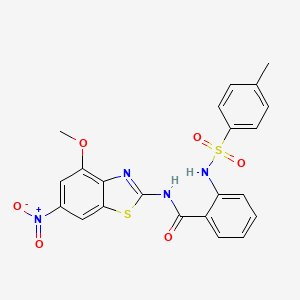
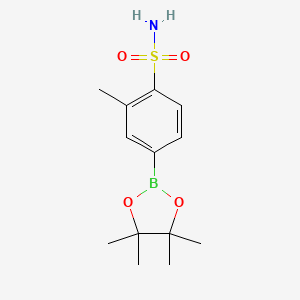
![N-(4-chlorobenzyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2769850.png)
